Cas no 2222960-71-4 (tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate)

tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate structure
2222960-71-4 structure
商品名:tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate
CAS番号:2222960-71-4
MF:C12H14BrF2NO2
メガワット:322.145869731903
CID:6485164
PubChem ID:134458941

tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate
    • Carbamic acid, N-[(4-bromo-2,3-difluorophenyl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(4-bromo-2,3-difluorophenyl)methyl]carbamate
    • インチ: 1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-5-8(13)10(15)9(7)14/h4-5H,6H2,1-3H3,(H,16,17)
    • InChIKey: ZSVYBHMTFLENNW-UHFFFAOYSA-N
    • ほほえんだ: C(OC(C)(C)C)(=O)NCC1=CC=C(Br)C(F)=C1F

じっけんとくせい

  • 密度みつど: 1.430±0.06 g/cm3(Predicted)
  • ふってん: 368.0±42.0 °C(Predicted)
  • 酸性度係数(pKa): 11.25±0.46(Predicted)

tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-23292516-0.1g
tert-butyl N-[(4-bromo-2,3-difluorophenyl)methyl]carbamate
2222960-71-4 95%
0.1g
$553.0 2024-06-19
Enamine
EN300-23292516-5.0g
tert-butyl N-[(4-bromo-2,3-difluorophenyl)methyl]carbamate
2222960-71-4 95%
5.0g
$1821.0 2024-06-19
Enamine
EN300-23292516-0.5g
tert-butyl N-[(4-bromo-2,3-difluorophenyl)methyl]carbamate
2222960-71-4 95%
0.5g
$603.0 2024-06-19
Enamine
EN300-23292516-2.5g
tert-butyl N-[(4-bromo-2,3-difluorophenyl)methyl]carbamate
2222960-71-4 95%
2.5g
$1230.0 2024-06-19
Enamine
EN300-23292516-1.0g
tert-butyl N-[(4-bromo-2,3-difluorophenyl)methyl]carbamate
2222960-71-4 95%
1.0g
$628.0 2024-06-19
Enamine
EN300-23292516-10g
tert-butyl N-[(4-bromo-2,3-difluorophenyl)methyl]carbamate
2222960-71-4
10g
$2701.0 2023-09-15
Enamine
EN300-23292516-0.05g
tert-butyl N-[(4-bromo-2,3-difluorophenyl)methyl]carbamate
2222960-71-4 95%
0.05g
$528.0 2024-06-19
Enamine
EN300-23292516-10.0g
tert-butyl N-[(4-bromo-2,3-difluorophenyl)methyl]carbamate
2222960-71-4 95%
10.0g
$2701.0 2024-06-19
Enamine
EN300-23292516-1g
tert-butyl N-[(4-bromo-2,3-difluorophenyl)methyl]carbamate
2222960-71-4
1g
$628.0 2023-09-15
Enamine
EN300-23292516-0.25g
tert-butyl N-[(4-bromo-2,3-difluorophenyl)methyl]carbamate
2222960-71-4 95%
0.25g
$579.0 2024-06-19

tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate 関連文献

tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamateに関する追加情報

Introduction to Tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate (CAS No. 2222960-71-4)

Tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate, with the chemical formula C11H13BBrF2NO2, is a significant compound in the field of pharmaceutical chemistry. This compound is characterized by its tert-butyl group and the N-(4-bromo-2,3-difluorophenyl)methyl moiety, which contribute to its unique chemical properties and potential biological activities. The CAS number 2222960-71-4 uniquely identifies this molecule in scientific literature and databases, facilitating accurate referencing and research.

The synthesis of Tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate involves a series of well-defined chemical reactions that highlight the importance of precision in organic synthesis. The 4-bromo-2,3-difluorophenyl group is particularly noteworthy due to its electron-withdrawing nature and the presence of bromine, which can influence the reactivity and selectivity of subsequent transformations. This compound has garnered attention in recent years due to its potential applications in drug discovery and development.

Recent studies have explored the pharmacological properties of Tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate, particularly its role as an intermediate in the synthesis of more complex molecules. The N-substituted carbamate moiety is known for its versatility in medicinal chemistry, often serving as a key structural feature in bioactive compounds. The presence of fluorine atoms in the aromatic ring further enhances the compound's potential bioavailability and metabolic stability, making it an attractive candidate for further investigation.

In the context of modern drug design, Tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate represents a promising scaffold for developing novel therapeutic agents. Researchers have been particularly interested in its potential as a precursor for small-molecule inhibitors targeting various disease pathways. The brominated aromatic ring provides a handle for further functionalization via cross-coupling reactions, allowing chemists to tailor the molecule's properties to specific biological targets.

The compound's unique structure also makes it a valuable tool for studying molecular interactions at the atomic level. Computational chemistry methods have been employed to predict how Tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate might interact with biological targets such as enzymes and receptors. These simulations have provided insights into its binding affinity and mode of action, guiding experimental efforts to optimize its pharmacological profile.

One of the most exciting applications of Tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate is in the development of antiviral agents. The combination of fluorine substitution and bromine incorporation into an aromatic ring creates a molecular framework that can disrupt viral replication cycles. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory activity against certain viral enzymes, offering a new avenue for antiviral drug discovery.

The synthetic pathways used to produce Tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate have also been refined to improve yield and purity. Advances in catalytic methods have enabled more efficient transformations, reducing the environmental impact of large-scale production. These improvements are crucial for ensuring that pharmaceutical intermediates like this one can be manufactured sustainably while meeting high-quality standards.

The future prospects for Tert-butyl N-(4-bromo-2,3-difluorophenyl)methylcarbamate are bright, with ongoing research aimed at expanding its applications in medicine and materials science. Collaborative efforts between synthetic chemists and biologists are expected to yield novel derivatives with enhanced therapeutic potential. As our understanding of molecular interactions grows, compounds like this will continue to play a vital role in advancing scientific knowledge and improving human health.

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